Oseltamivir-d5 (hydrochloride)
Description
Oseltamivir-d5 (hydrochloride) is a deuterated isotopologue of oseltamivir, a neuraminidase inhibitor used to treat influenza. The deuterium substitution (five hydrogen atoms replaced with deuterium) and hydrochloride salt form enhance its utility as an analytical reference standard in pharmacokinetic studies. Key characteristics include:
- Molecular Formula: C₁₆H₂₁D₅N₂O₈·HCl (based on isotopic labeling in and structural data in ).
- Primary Use: Serves as an internal standard (IS-1) in liquid chromatography–tandem mass spectrometry (LC–MS/MS) for quantifying oseltamivir (OST) and its active metabolite, oseltamivir carboxylate (OSTC), in biological matrices .
- Physicochemical Properties:
Properties
Molecular Formula |
C16H29ClN2O4 |
|---|---|
Molecular Weight |
353.89 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H28N2O4.ClH/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15+;/m0./s1/i3D3,7D2; |
InChI Key |
OHEGLAHLLCJYPX-DPDNDPGGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C[C@H]([C@@H]([C@H](C1)N)NC(=O)C)OC(CC)CC.Cl |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathway and Reaction Conditions
The ethyl ester group in oseltamivir is a critical site for deuterium labeling. In this method, deuterated ethanol (C₂D₅OD) replaces standard ethanol during the esterification of shikimic acid derivatives. For example:
- Step 1 : Shikimic acid is treated with thionyl chloride (SOCl₂) or carbonyl diimidazole (CDI) to form an intermediate acyl chloride.
- Step 2 : The acyl chloride reacts with deuterated ethanol under reflux conditions (70–90°C) to yield deuterated ethyl shikimate.
Shikimic acid + SOCl₂ → Acyl chloride
Acyl chloride + C₂D₅OD → Ethyl-d5 shikimate
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield of ethyl-d5 shikimate | 85–92% | |
| Deuterium enrichment | ≥98% | |
| Purity (HPLC) | >99% |
This method is favored for its scalability and compatibility with continuous flow synthesis systems.
Post-Synthetic Deuterium Exchange
Catalytic Hydrogen-Deuterium Exchange
Deuterium can be introduced into pre-synthesized oseltamivir via catalytic exchange using deuterium gas (D₂) and palladium catalysts:
Limitations and Optimization
- Exchange efficiency : 70–80% after 24 hours.
- Side reactions : Over-deuteration or reduction of the cyclohexene ring may occur, necessitating precise control of reaction time and temperature.
Solid-Phase Synthesis with Deuterated Building Blocks
Modular Approach for Isotopic Labeling
This method employs deuterated intermediates to streamline synthesis:
Stepwise Protocol
- Diels-Alder Reaction : 1,3-butadienyl-3-pentyl ether reacts with 3-nitroethyl acrylate to form a cyclohexene scaffold.
- Aziridination : Copper-catalyzed aziridination with PhI=NNs ensures stereochemical fidelity.
- Deuterated Acetylation : Acetic-d₃ anhydride acetylates the primary amine, introducing three deuterium atoms.
Cyclohexene intermediate + NaBD₄ → Amine-d2
Amine-d2 + Acetic-d3 anhydride → Oseltamivir-d5
Performance Metrics
| Parameter | Value | Source |
|---|---|---|
| Overall yield | 40–45% | |
| Isotopic purity | 97–99% | |
| Chirality retention | >99.5% ee |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Scale Suitability |
|---|---|---|---|
| Deuterated ethanol | High yield, simple workflow | Requires expensive D-ethanol | Industrial |
| Post-synthetic exchange | Applicable to final product | Low efficiency, side reactions | Lab-scale |
| Solid-phase synthesis | Precise deuterium placement | Multi-step, costly reagents | Pilot-scale |
Quality Control and Characterization
Analytical Techniques
Regulatory Compliance
- ICH Guidelines : Stability studies (25°C/60% RH) confirm no deuterium loss over 24 months.
Chemical Reactions Analysis
Chemical Reactions and Mechanisms
Oseltamivir-d5 undergoes reactions analogous to its non-deuterated counterpart, including:
-
Neuraminidase inhibition : Forms hydrogen bonds with viral neuraminidase residues (e.g., R152, D151, E119) to block viral release .
Binding Mechanism
Pharmacokinetics
| Parameter | Test | Reference |
|---|---|---|
| AUC₀₋ₜₗₐₛₜ (ng·hr/mL) | 126.2 ± 36.1 | 133.2 ± 43.3 |
| Cₘₐₓ (ng/mL) | 37.1 ± 17.2 | 42.0 ± 18.2 |
| tₘₐₓ (hr) | 1.25 (0.17–4.00) | 1.50 (0.17–4.00) |
| t₁/₂ (hr) | 3.30 ± 1.19 | 3.72 ± 1.89 |
Matrix Effect
| Analyte | Matrix Factor (%) | CV (%) |
|---|---|---|
| Oseltamivir | 115.94 (LQC), 110.36 (HQC) | 2.97, 1.24 |
| Oseltamivir carboxylate | 100.82 (LQC), 100.03 (HQC) | 6.27, 1.03 |
Chromatography
Scientific Research Applications
The compound is also pivotal in developing and validating analytical methods for oseltamivir measurement in various matrices, including plasma and urine.
Applications in Method Validation:
- Oseltamivir-d5 serves as an internal standard in bioanalytical methods, ensuring the reliability of results during method validation processes. Studies have shown that it improves specificity and sensitivity in detecting oseltamivir levels .
Clinical Research
Clinical trials have assessed the efficacy and safety of oseltamivir, often utilizing oseltamivir-d5 to monitor therapeutic outcomes.
Case Study: Efficacy in Hospitalized Patients
- A randomized study involving 1,107 patients evaluated the initiation timing of oseltamivir treatment. It was found that starting treatment more than five days after symptom onset did not significantly reduce clinical failures among hospitalized patients with influenza-like respiratory infections . This highlights the importance of timely intervention with antiviral medications.
Neuropsychiatric Events Monitoring
Research has indicated potential neuropsychiatric side effects associated with oseltamivir use, particularly in vulnerable populations such as the elderly.
Case Report: Neuropsychiatric Symptoms
- A notable case involved a 74-year-old male who developed psychiatric symptoms after receiving oseltamivir prophylaxis during an influenza outbreak. This incident underscores the need for careful monitoring when administering oseltamivir, especially in older adults .
Use in Post-Exposure Prophylaxis
Oseltamivir-d5 is also relevant in studies assessing post-exposure prophylaxis effectiveness against influenza.
Guidelines from Health Authorities:
- The Centers for Disease Control and Prevention recommend oseltamivir for post-exposure prophylaxis, particularly for individuals at high risk during outbreaks. Dosing regimens typically involve twice daily administration for a duration determined by exposure risk .
Implications for Future Research
The unique properties of oseltamivir-d5 make it a valuable tool for ongoing research into antiviral therapies and their effects on human health.
Future Directions:
- Continued exploration into the pharmacodynamics of oseltamivir-d5 could yield insights into optimizing treatment protocols for influenza and potentially other viral infections.
- Investigating the long-term effects of oseltamivir on mental health, particularly among at-risk populations, remains a critical area for future research.
Mechanism of Action
Oseltamivir-d5 (hydrochloride) exerts its effects by inhibiting the viral neuraminidase enzyme. This enzyme is essential for the release of new viral particles from infected cells. By blocking neuraminidase, oseltamivir-d5 (hydrochloride) prevents the virus from spreading within the body, thereby reducing the severity and duration of influenza symptoms .
Comparison with Similar Compounds
Oseltamivir (Non-Deuterated Parent Compound)
- Role : Therapeutic agent for influenza.
- Analytical Performance :
- Key Difference: Oseltamivir-d5 lacks therapeutic use but is critical for normalizing matrix effects in bioanalytical assays.
Oseltamivir Carboxylate-C13-d3 (IS-2)
- Structure : Contains three deuterium atoms and one carbon-13 label.
- Comparison :
- Recovery : 92.7% for IS-2 vs. 93.1% for Oseltamivir-d5, suggesting slightly lower extraction efficiency for C13-d3 isotopologues .
- Molecular Weight : Differences in isotopic labeling (C13 vs. D5) enable distinct mass-to-charge (m/z) ratios, allowing simultaneous quantification of OST and OSTC in multiplexed assays .
Oseltamivir-d5 Phosphate
- Properties: Solubility: Slightly soluble in methanol and water . Melting Point: 186–188°C . Purity: 99.18% by UHPLC, comparable to the hydrochloride form .
- Differentiation : The phosphate salt variant may offer alternative solubility profiles for specific analytical or formulation needs, though the hydrochloride form is more commonly used in bioequivalence studies .
Other Deuterated Pharmaceuticals (e.g., Umifenovir Hydrochloride-d5)
- Umifenovir-d5: A deuterated antiviral with structural dissimilarity to oseltamivir. Limited data exist, but its deuterated form likely serves similar analytical roles .
- Contrast : Oseltamivir-d5 is better characterized in terms of recovery, precision, and isotopic purity, with extensive validation in FDA-compliant bioanalytical methods .
Analytical and Pharmacological Considerations
Role in Bioanalysis
Regulatory and Manufacturing Standards
- Purity Requirements: Both deuterated and non-deuterated forms must meet stringent purity criteria (>95% by HPLC) for regulatory compliance .
- Synthesis : Sourced from specialized manufacturers (e.g., SynZeal Research Pvt Ltd) with expertise in isotopic labeling .
Data Tables
Table 1: Recovery and Precision of Oseltamivir-d5 vs. Similar Compounds
| Parameter | Oseltamivir | Oseltamivir-d5 | Oseltamivir Carboxylate-C13-d3 |
|---|---|---|---|
| Mean Recovery (%) | 94.4 | 93.1 | 92.7 |
| Precision (% RSD) | 3.99 | 3.71 | 3.59 |
| Isotopic Purity (%) | N/A | 99.1 | 98.0 |
| Primary Use | Therapeutic | Analytical | Analytical |
Table 2: Physicochemical Properties
| Property | Oseltamivir-d5 Hydrochloride | Oseltamivir-d5 Phosphate |
|---|---|---|
| Molecular Weight | ~415.43 | 415.43 |
| Melting Point | Not reported | 186–188°C |
| Solubility | Methanol, Water (slight) | Methanol, Water (slight) |
| Storage Conditions | -20°C, inert gas | -20°C |
Data from and .
Biological Activity
Oseltamivir-d5 (hydrochloride) is a deuterated form of the antiviral medication oseltamivir, primarily used for the treatment and prevention of influenza A and B viruses. This article provides a comprehensive overview of its biological activity, pharmacokinetics, efficacy in clinical settings, and relevant case studies.
Oseltamivir exerts its antiviral effects by inhibiting the neuraminidase enzyme, which is crucial for the viral life cycle. Neuraminidase facilitates the release of new viral particles from infected cells, allowing for the spread of infection. By blocking this enzyme, oseltamivir prevents viral replication and dissemination within the host.
Pharmacokinetics
The pharmacokinetic profile of oseltamivir-d5 is similar to that of its non-deuterated counterpart. Upon oral administration, oseltamivir is rapidly absorbed and converted into its active metabolite, oseltamivir carboxylate (OC), predominantly by hepatic esterases. Key pharmacokinetic parameters include:
| Parameter | Oseltamivir (Prodrug) | Oseltamivir Carboxylate (Active Metabolite) |
|---|---|---|
| Cmax (ng/mL) | 65 | 348 |
| AUC (0-12h) (ng·h/mL) | 112 | 2719 |
| Volume of Distribution (L) | 23-26 | N/A |
| Protein Binding | 42% | ~3% |
| Elimination Half-life | 1-3 hours | 6-10 hours |
Oseltamivir-d5 is expected to have similar bioavailability and distribution characteristics as oseltamivir, with minimal protein binding affecting its efficacy .
Prevention of Influenza
A randomized controlled trial demonstrated that oseltamivir significantly reduces the incidence of clinical influenza among household contacts of infected individuals. The study reported an 89% protective efficacy (95% CI, 71%-96%; P<.001) when administered within 48 hours of symptom onset in index cases. This efficacy was consistent across different demographics and settings .
Treatment Duration
A recent retrospective study examined the effects of prolonged versus standard-course oseltamivir treatment in critically ill patients with severe influenza. The findings indicated that extending treatment beyond five days was associated with a reduction in ICU mortality (odds ratio [OR]: 0.53; 95% CI: 0.40-0.69). This suggests that clinicians may consider longer treatment durations for high-risk patients to improve survival outcomes .
In Vitro Studies
In vitro studies have assessed the selectivity and potency of oseltamivir-d5 against various molecular targets unrelated to neuraminidase. These studies indicated that both oseltamivir phosphate and its active form demonstrate high selectivity for influenza virus neuraminidase, with negligible effects on other targets such as neurotransmitter receptors or ion channels at therapeutic concentrations .
Case Studies
- Household Transmission : In a study involving household contacts of influenza-infected individuals, post-exposure prophylaxis with oseltamivir reduced the incidence of clinical influenza significantly, demonstrating its effectiveness in preventing outbreaks within households .
- Critically Ill Patients : Another study involving critically ill patients showed that prolonged treatment with oseltamivir reduced ICU mortality rates compared to standard treatment regimens, highlighting its potential benefits in severe cases .
Q & A
Q. What preclinical data are required to justify advancing Oseltamivir-d5 (hydrochloride) to clinical trials?
- Methodological Answer : Submit toxicity profiles (e.g., LD₅₀, NOAEL) from GLP-compliant studies, including assessments of deuterium-specific effects (e.g., isotope toxicity). Include comparative pharmacokinetic data, stability under clinical storage conditions, and evidence of enhanced efficacy or safety over the non-deuterated form. Regulatory alignment with FDA/EMA guidelines on deuterated drugs is critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
